molecular formula C7H8BrNO2 B576121 4-BROMO-2,5-DIMETHYLPYRROLE-3-CARBOXYLIC ACID CAS No. 175276-47-8

4-BROMO-2,5-DIMETHYLPYRROLE-3-CARBOXYLIC ACID

Cat. No.: B576121
CAS No.: 175276-47-8
M. Wt: 218.05
InChI Key: JTKSXNVVECCXTL-UHFFFAOYSA-N
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Description

4-BROMO-2,5-DIMETHYLPYRROLE-3-CARBOXYLIC ACID is a heterocyclic organic compound featuring a pyrrole ring substituted with bromine, methyl groups, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-BROMO-2,5-DIMETHYLPYRROLE-3-CARBOXYLIC ACID typically involves the bromination of 2,5-dimethylpyrrole followed by carboxylation. One common method includes the reaction of 2,5-dimethylpyrrole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 4-position. The resulting brominated pyrrole is then subjected to carboxylation using carbon dioxide under basic conditions to yield the desired carboxylic acid derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-BROMO-2,5-DIMETHYLPYRROLE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Scientific Research Applications

4-BROMO-2,5-DIMETHYLPYRROLE-3-CARBOXYLIC ACID has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-BROMO-2,5-DIMETHYLPYRROLE-3-CARBOXYLIC ACID depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The bromine and carboxylic acid groups play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

  • 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
  • 4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamide

Comparison: While these compounds share structural similarities, 4-BROMO-2,5-DIMETHYLPYRROLE-3-CARBOXYLIC ACID is unique due to its specific substitution pattern on the pyrrole ring.

Properties

CAS No.

175276-47-8

Molecular Formula

C7H8BrNO2

Molecular Weight

218.05

IUPAC Name

4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

InChI

InChI=1S/C7H8BrNO2/c1-3-5(7(10)11)6(8)4(2)9-3/h9H,1-2H3,(H,10,11)

InChI Key

JTKSXNVVECCXTL-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(N1)C)Br)C(=O)O

Synonyms

4-Bromo-2,5-dimethylpyrrole-3-carboxylic acid

Origin of Product

United States

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